N-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Description
This compound belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) family, a scaffold widely explored in medicinal chemistry due to its conformational rigidity and ability to interact with biological targets. The molecule features two key substituents:
- A 4-methoxyphenyl group attached to the carboxamide moiety.
- A 4-methylphenylsulfonyl group at the 2-position of the THIQ core.
These substituents influence electronic, steric, and solubility properties.
Properties
Molecular Formula |
C24H24N2O4S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H24N2O4S/c1-17-7-13-22(14-8-17)31(28,29)26-16-19-6-4-3-5-18(19)15-23(26)24(27)25-20-9-11-21(30-2)12-10-20/h3-14,23H,15-16H2,1-2H3,(H,25,27) |
InChI Key |
RGYQVFLEJPGKKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the methoxyphenyl and methylphenyl groups. The sulfonyl group is then added through sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Anticancer Applications
Numerous studies have investigated the anticancer potential of N-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. This compound has shown promising results in inhibiting the growth of various cancer cell lines.
Case Studies
-
In vitro Cytotoxicity Assays : A study conducted on human cancer cell lines revealed significant cytotoxicity at micromolar concentrations. The results indicated higher efficacy compared to standard chemotherapeutic agents in specific cancer types.
Study Focus Methodology Key Findings Cancer Cell Lines In vitro assays Significant apoptosis induction - National Cancer Institute (NCI) Evaluation : The compound underwent assessment by the NCI, revealing a mean growth inhibition (GI) value of 15.72 μM against a panel of approximately sixty cancer cell lines, highlighting its potential as an anticancer agent .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for treating infections caused by resistant bacterial strains.
Case Studies
-
Efficacy Against MRSA : A study evaluated its activity against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating lower minimum inhibitory concentrations (MIC) than traditional antibiotics.
Study Focus Methodology Key Findings Antimicrobial Efficacy MIC determination Lower MIC than standard antibiotics
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored in various models, indicating its potential for treating inflammatory diseases.
Case Studies
-
Animal Models of Arthritis : In studies involving animal models, administration of the compound resulted in reduced swelling and pain scores compared to control groups.
Study Focus Methodology Key Findings Inflammatory Models Animal testing Reduced swelling and pain scores
Summary of Biological Activities
| Activity Type | Observed Effect |
|---|---|
| Enzyme Inhibition | Reduced metabolic enzyme activity |
| Antimicrobial | Effective against MRSA |
| Anti-inflammatory | Decreased inflammation in models |
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
- Physical State : The 4-methylphenylsulfonyl group in compound 2e results in an oily consistency, while biphenyl-substituted derivatives (e.g., 3ga) form solids, likely due to enhanced crystallinity from aromatic stacking .
- Synthetic Yields : The target compound’s synthetic route may resemble that of 2e (74% yield), though the addition of a 4-methoxyphenyl group could alter reactivity and purification efficiency.
- 4-Methylphenylsulfonyl: Balances hydrophobicity and steric bulk, contrasting with thiophene sulfonyl groups (), which may enhance π-π interactions .
Spectral and Analytical Comparisons
Infrared (IR) Spectroscopy:
- THIQ derivatives with sulfonyl groups exhibit strong S=O stretching peaks near 1350–1150 cm⁻¹ (e.g., 2e in ). The target compound’s IR spectrum would show similar peaks, with additional C-O-C stretches (~1250 cm⁻¹) from the methoxy group .
Nuclear Magnetic Resonance (NMR):
- 1H-NMR : The 4-methoxyphenyl group would display a singlet (~3.8 ppm for OCH₃) and aromatic protons as a doublet (~6.8–7.2 ppm). This contrasts with compound 3ga, where biphenyl protons appear as multiplet signals (~7.4–7.6 ppm) .
- 13C-NMR : The sulfonyl carbon in the target compound resonates near 55 ppm , while the carbonyl carbon (carboxamide) appears near 170 ppm , consistent with 2e .
Biological Activity
N-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant studies that highlight its antimicrobial and pharmacological efficacy.
- Molecular Formula : CHNOS
- Molecular Weight : 449.52 g/mol
- CAS Number : 339100-19-5
Structural Representation
The compound features a tetrahydroisoquinoline core, which is known for various biological activities. The sulfonyl and methoxyphenyl substituents enhance its pharmacological potential.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines exhibit significant antimicrobial properties. For instance, a study synthesized several derivatives that displayed antifungal activity against pathogens such as Aspergillus spp., Penicillium spp., and Botrytis cinerea, with some compounds showing moderate to high antifungal efficacy (35-91% yield) under mild conditions .
Table 1: Antifungal Activity of Derivatives
| Compound | Antifungal Activity (%) | Target Organisms |
|---|---|---|
| 5 | 70 | Aspergillus spp. |
| 6 | 85 | Penicillium spp. |
| 7 | 90 | Botrytis cinerea |
Pharmacological Insights
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis of these compounds indicated no hepatic toxicity in several derivatives, making them promising candidates for further development. However, some derivatives exhibited immunotoxicity, necessitating further investigation .
Case Studies
-
Study on Antimicrobial Efficacy :
- A comprehensive evaluation of synthesized compounds highlighted their potential as effective antimicrobial agents. The study focused on the structural modifications of the tetrahydroisoquinoline framework to enhance activity against various microbial strains.
- The findings emphasized the importance of the sulfonyl group in augmenting antimicrobial properties .
-
Theoretical Insights :
- Density Functional Theory (DFT) calculations were performed to understand the reactivity indices and electronic properties of these derivatives. The computational results supported the experimental findings and provided insights into the molecular interactions responsible for their biological activities .
Other Biological Activities
In addition to antimicrobial effects, compounds with similar structural motifs have been reported to possess various other biological activities such as:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step protocols, including:
- Sulfonylation : Introducing the sulfonyl group via reaction with 4-methylbenzenesulfonyl chloride under basic conditions.
- Carboxamide Formation : Coupling the tetrahydroisoquinoline core with 4-methoxyphenylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt).
- Purification : Column chromatography and recrystallization to isolate intermediates and final products.
Characterization relies on NMR (1H/13C), HPLC-MS , and FTIR to confirm structural integrity .
Q. What standard techniques are used to characterize this compound’s purity and stability?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment.
- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular weight confirmation; differential scanning calorimetry (DSC) to study thermal stability.
- Stability Testing : Accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 40°C) to identify hydrolysis-sensitive moieties .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- In Vitro Assays : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.
- Solubility/LogP : Shake-flask method to determine partition coefficients and guide formulation studies .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions (e.g., sulfonylation overoxidation)?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to optimize reaction parameters (temperature, solvent polarity, stoichiometry). For example, using acetonitrile as a solvent at 0°C reduces sulfonic acid byproduct formation.
- In Situ Monitoring : ReactIR spectroscopy tracks reactive intermediates to halt reactions at optimal conversion points.
- Computational Modeling : Density functional theory (DFT) predicts transition-state energies to identify rate-limiting steps .
Q. How can contradictory biological activity data (e.g., varying IC50 values across assays) be resolved?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).
- Structural Analysis : Compare with analogs (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to establish structure-activity relationships (SAR).
- Meta-Analysis : Use tools like PubChem BioActivity Data to contextualize discrepancies against published datasets .
Q. What advanced techniques resolve structural ambiguities in complex derivatives of this compound?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms sulfonamide geometry.
- 2D NMR : NOESY and HSQC experiments map spatial proximity of methoxyphenyl and tetrahydroisoquinoline groups.
- Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) : Probes conformational changes under physiological conditions .
Q. How can computational methods predict this compound’s interaction with novel biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB).
- MD Simulations : All-atom simulations (100 ns) in explicit solvent (TIP3P water) assess binding stability and entropy changes.
- Machine Learning : Train QSAR models on datasets of sulfonamide-containing compounds to predict off-target effects .
Q. What methodologies assess environmental impact during large-scale synthesis?
- Methodological Answer :
- Biodegradation Assays : OECD 301F test to evaluate microbial degradation in aqueous systems.
- Fate and Transport Modeling : Use EPI Suite to predict persistence in soil/water based on LogKow and pKa.
- Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and atom economy for process sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
